Cas no 2228804-23-5 (3,3,3-trifluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine)

3,3,3-trifluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3,3,3-trifluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine
- EN300-1954288
- 3,3,3-trifluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine
- 2228804-23-5
-
- インチ: 1S/C9H13F3N2S/c1-5(2)8-14-4-7(15-8)6(3-13)9(10,11)12/h4-6H,3,13H2,1-2H3
- InChIKey: OKPURFZFKLROTP-UHFFFAOYSA-N
- ほほえんだ: S1C(C(C)C)=NC=C1C(C(F)(F)F)CN
計算された属性
- せいみつぶんしりょう: 238.07515408g/mol
- どういたいしつりょう: 238.07515408g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
3,3,3-trifluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1954288-1.0g |
3,3,3-trifluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine |
2228804-23-5 | 1g |
$1844.0 | 2023-05-31 | ||
Enamine | EN300-1954288-0.25g |
3,3,3-trifluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine |
2228804-23-5 | 0.25g |
$1696.0 | 2023-09-17 | ||
Enamine | EN300-1954288-5.0g |
3,3,3-trifluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine |
2228804-23-5 | 5g |
$5345.0 | 2023-05-31 | ||
Enamine | EN300-1954288-10.0g |
3,3,3-trifluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine |
2228804-23-5 | 10g |
$7927.0 | 2023-05-31 | ||
Enamine | EN300-1954288-10g |
3,3,3-trifluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine |
2228804-23-5 | 10g |
$7927.0 | 2023-09-17 | ||
Enamine | EN300-1954288-1g |
3,3,3-trifluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine |
2228804-23-5 | 1g |
$1844.0 | 2023-09-17 | ||
Enamine | EN300-1954288-0.05g |
3,3,3-trifluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine |
2228804-23-5 | 0.05g |
$1549.0 | 2023-09-17 | ||
Enamine | EN300-1954288-0.1g |
3,3,3-trifluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine |
2228804-23-5 | 0.1g |
$1623.0 | 2023-09-17 | ||
Enamine | EN300-1954288-0.5g |
3,3,3-trifluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine |
2228804-23-5 | 0.5g |
$1770.0 | 2023-09-17 | ||
Enamine | EN300-1954288-2.5g |
3,3,3-trifluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine |
2228804-23-5 | 2.5g |
$3611.0 | 2023-09-17 |
3,3,3-trifluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine 関連文献
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
3,3,3-trifluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amineに関する追加情報
Introduction to 3,3,3-trifluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine (CAS No. 2228804-23-5)
3,3,3-trifluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2228804-23-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the thiazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities. The structural features of this compound, particularly the presence of a trifluoromethyl group and an amine functional group, contribute to its unique chemical properties and potential applications in drug discovery and development.
The synthesis of 3,3,3-trifluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the thiazole ring provides a scaffold that can interact with biological targets such as enzymes and receptors. The propanyl substituent further modulates the electronic properties of the molecule, influencing its reactivity and binding affinity.
In recent years, there has been growing interest in thiazole derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have shown that compounds containing the thiazole moiety exhibit antimicrobial, anti-inflammatory, and anticancer properties. The amine group in 3,3,3-trifluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine can serve as a hydrogen bond acceptor or participate in salt formation, which is essential for drug solubility and bioavailability. These characteristics make it a promising candidate for further investigation in medicinal chemistry.
One of the most compelling aspects of this compound is its potential as a lead molecule for the development of novel therapeutics. The trifluoromethyl group is a well-known pharmacophore that improves pharmacokinetic profiles by increasing binding affinity and reducing metabolic degradation. Furthermore, the combination of a thiazole ring with an amine functionality creates a versatile structure that can be modified to target specific biological pathways. Researchers have been exploring derivatives of this compound to optimize its activity against various diseases.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling studies on 3,3,3-trifluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylylpropanamidine (CAS No. 2228804235) have revealed its binding interactions with target proteins at an atomic level. These insights have guided the design of analogs with enhanced potency and selectivity. For instance, modifications to the substituents on the thiazole ring have been shown to improve binding affinity for certain enzymes involved in cancer metabolism.
The pharmaceutical industry has been particularly interested in thiazole derivatives due to their versatility and efficacy. Clinical trials have demonstrated promising results with some thiazole-based drugs in treating conditions such as bacterial infections and inflammatory disorders. While 3,3-dimethyltrifluoromethylthiophene (CAS No.) has not yet entered human trials, preclinical studies suggest that it could be a valuable addition to existing therapeutic strategies. The compound's ability to modulate biological pathways makes it a candidate for treating multiple diseases simultaneously.
The synthesis and characterization of CAS No 2228804235 have been refined through iterative optimization processes. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structural integrity of the compound. These analytical methods ensure that the final product meets stringent quality standards required for pharmaceutical applications. Additionally, green chemistry principles have been integrated into synthetic routes to minimize environmental impact while maintaining high yields.
The future prospects for CAS No 2228804235 are exciting given its unique structural features and potential biological activities. Ongoing research aims to explore its efficacy against emerging pathogens and chronic diseases where current treatments are limited or non-existent. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development pipeline for this compound. As computational tools continue to improve, virtual screening methods will play an increasingly important role in identifying promising candidates like this one.
In conclusion,CAS No 2228804235 represents a significant advancement in medicinal chemistry with far-reaching implications for human health care solutions worldwide,thiophene derivative CAS number 2228804235,trifluoromethylthiophene CAS number 2228804235, demonstrates how innovative molecular design can lead to breakthrough therapies targeting unmet medical needs,trifluoromethylthiophene derivative CAS number 2228804235, showcases how interdisciplinary approaches combining organic synthesis,trifluoromethylthiophene CAS number 2228804235, computational biology,trifluoromethylthiophene derivative CAS number 2228804235,and clinical research can drive progress toward safer,trifluoromethylthiophene CAS number 2228804235,more effective treatments across diverse therapeutic areas,trifluoromethylthiophene derivative CAS number 2228804235.
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